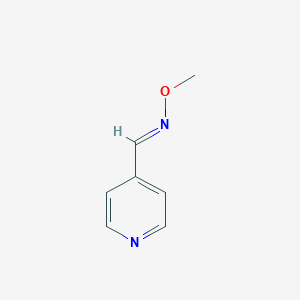

Isonicotinaldehyde O-methyloxime

Description

Isonicotinaldehyde O-methyloxime (CAS: Not explicitly provided; synonyms: Pyridine-4-carbaldehyde O-methyloxime) is a derivative of isonicotinaldehyde, where the aldehyde group forms an O-methyloxime functional group. Structurally, it consists of a pyridine ring substituted at the 4-position with a methoxyimino group (-CH=N-OCH₃). This compound is part of a broader class of oxime derivatives, which are characterized by the presence of the R₁R₂C=N-O-R₃ moiety.

Properties

CAS No. |

126527-31-9 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

(E)-N-methoxy-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C7H8N2O/c1-10-9-6-7-2-4-8-5-3-7/h2-6H,1H3/b9-6+ |

InChI Key |

CPJAUCNNLLTZAX-RMKNXTFCSA-N |

SMILES |

CON=CC1=CC=NC=C1 |

Isomeric SMILES |

CO/N=C/C1=CC=NC=C1 |

Canonical SMILES |

CON=CC1=CC=NC=C1 |

Other CAS No. |

57980-42-4 |

Synonyms |

4-Pyridinecarboxaldehyde,O-methyloxime,[C(E)]-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Isonicotinaldehyde Oxime

The parent compound, isonicotinaldehyde oxime (C₆H₆N₂O), lacks the O-methyl group, resulting in higher polarity and lower stability under acidic conditions. The absence of methylation may reduce membrane permeability in biological systems compared to its O-methylated counterpart .

SYN-Benzaldehyde O-methyloxime

A simpler aromatic analogue, SYN-benzaldehyde O-methyloxime (C₈H₉NO), replaces the pyridine ring with a benzene ring.

4-Morpholino-3-nitrobenzenecarbaldehyde O-methyloxime

This compound (CAS: 383147-11-3) features a nitro group and morpholino substituent on the benzene ring.

Functional Group Analogues

Thiosemicarbazone Derivatives

Isonicotinaldehyde 4-(p-chlorophenyl) thiosemicarbazone () replaces the oxime group with a thiosemicarbazone (-NH-C(S)-NH₂) moiety. Thiosemicarbazones are known for metal-chelating properties and antimicrobial activity, suggesting that functional group substitution significantly impacts biological activity and mechanism of action .

Quinolone O-methyloxime Derivatives

In quinolone antibiotics (e.g., compounds 6g, 6h, 6i in ), the O-methyloxime substituent on the ethyl spacer enhances antibacterial activity compared to oxime or ketone groups. While structurally distinct from isonicotinaldehyde O-methyloxime, this highlights the role of O-methyloxime in improving bioactivity, likely through increased stability or target interaction .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Group | Molecular Formula | Key Properties/Activities |

|---|---|---|---|---|

| This compound | Pyridine-4-yl | O-methyloxime | C₇H₈N₂O | Enhanced lipophilicity, potential bioactivity |

| Isonicotinaldehyde Oxime | Pyridine-4-yl | Oxime | C₆H₆N₂O | Higher polarity, lower stability |

| SYN-Benzaldehyde O-methyloxime | Benzene | O-methyloxime | C₈H₉NO | Lower electronegativity, reference |

| Quinolone O-methyloxime derivatives | Quinolone | O-methyloxime spacer | Varies | Antibacterial activity enhancement |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing isonicotinaldehyde O-methyloxime, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves oxime formation followed by O-methylation. For example, a two-step procedure includes:

Oxime Protection : React isonicotinaldehyde with hydroxylamine hydrochloride under acidic conditions (e.g., ethanol/HCl) to form the intermediate oxime.

O-Methylation : Treat the oxime with methyl iodide (CH₃I) in the presence of a base (e.g., NaH or K₂CO₃) to introduce the methyl group.

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., using DMF for better solubility). Purification via column chromatography (silica gel, 20% EtOAc/hexane) yields high-purity product .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the oxime structure (C=N-OCH₃) via ¹H NMR (δ ~3.8–4.0 ppm for OCH₃) and ¹³C NMR (δ ~60–65 ppm for OCH₃).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- IR Spectroscopy : Identify C=N stretching (~1600–1650 cm⁻¹) and O-CH₃ bands (~2800 cm⁻¹).

- X-ray Crystallography : Resolve spatial arrangements of substituents (e.g., dihedral angles between aromatic rings) to confirm stereochemistry .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C (long-term) or 4°C (short-term) to prevent decomposition.

- Light Exposure : Protect from UV light using amber vials.

- Humidity : Use desiccants in storage containers to avoid hydrolysis.

Monitor degradation via periodic HPLC analysis and compare retention times against fresh samples .

Advanced Research Questions

Q. What role does this compound play in transition-metal-catalyzed coupling reactions?

- Methodological Answer : The oxime’s nitrogen and oxygen atoms can act as directing groups in C–H activation reactions. For example:

- Palladium-Catalyzed Arylation : Use Pd(OAc)₂ with ligands (e.g., PPh₃) to facilitate ortho-arylation of the pyridine ring.

- Mechanistic Studies : Employ deuterium-labeling experiments to track regioselectivity.

Optimize catalyst loading (1–5 mol%) and reaction time (12–24 hrs) to minimize side products .

Q. How do substituents on the isonicotinaldehyde scaffold influence bioactivity and reactivity?

- Methodological Answer :

- Steric Effects : Introduce bulky groups (e.g., bromine at C2) to alter binding to biological targets (e.g., antimicrobial enzymes).

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity of the aldehyde, impacting nucleophilic addition reactions.

Validate via SAR studies using MIC assays (for antimicrobial activity) and DFT calculations to map electronic distributions .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., bacterial FabH enzyme).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonding with OCH₃).

Cross-validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound as a precursor?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidation products).

- Kinetic Studies : Perform time-resolved NMR to detect transient intermediates.

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to suppress side reactions.

Document anomalies in supplementary data and propose mechanistic pathways (e.g., via Hammett plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.